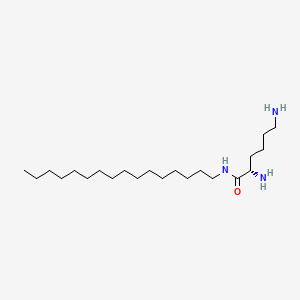

Capramide, 2,6-diamino-n-hexadecyl-

Description

Properties

CAS No. |

60209-20-3 |

|---|---|

Molecular Formula |

C22H47N3O |

Molecular Weight |

369.6 g/mol |

IUPAC Name |

2,6-diamino-N-hexadecylhexanamide |

InChI |

InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22(26)21(24)18-15-16-19-23/h21H,2-20,23-24H2,1H3,(H,25,26) |

InChI Key |

LWEXAPVESMZHFG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lycetamine; P-71; P 71; P71; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Capramide, 2,6-diamino-n-hexadecyl-

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of a plausible synthetic route and comprehensive characterization of Capramide, 2,6-diamino-n-hexadecyl- (N-(2,6-diaminohexadecyl)decanamide). As a molecule with a long aliphatic chain and two amino groups, it possesses the structural characteristics of a cationic lipid, a class of molecules crucial for the development of non-viral gene delivery systems.[1][2][3] This document outlines a representative experimental protocol for its synthesis via N-acylation, purification, and subsequent characterization using modern analytical techniques. All quantitative data are summarized in tables for clarity, and key workflows are visualized using diagrams.

Introduction

Capramide, 2,6-diamino-n-hexadecyl-, or N-(2,6-diaminohexadecyl)decanamide, is a complex lipid-like molecule featuring a 16-carbon hexadecyl backbone with amino functionalities at the 2nd and 6th positions, and a C10 fatty acid (capric acid) tail linked via an amide bond. The presence of primary amino groups confers a positive charge at physiological pH, making this molecule an interesting candidate for applications in drug delivery, particularly as a cationic lipid for encapsulating and delivering nucleic acid-based therapeutics like siRNA and mRNA.[2][3]

The efficient synthesis and rigorous characterization of such amphiphilic molecules are paramount for ensuring purity, batch-to-batch consistency, and reliable performance in downstream applications. This guide details a feasible synthetic strategy and the analytical methods required to confirm the identity and purity of the target compound.

Synthesis Pathway

The synthesis of N-(2,6-diaminohexadecyl)decanamide can be conceptually divided into two main stages: the construction of the 2,6-diaminohexadecane backbone and the subsequent selective N-acylation with decanoic acid. The synthesis of the specific diamine backbone is a non-trivial process that could be approached from chiral precursors like L-lysine, involving chain-extension methodologies such as the Wittig reaction followed by functional group manipulations.[4]

This guide focuses on the critical final step: the mono-acylation of the diamine backbone. Control of stoichiometry and reaction conditions is crucial to favor the formation of the desired mono-acylated product over the di-acylated byproduct.

Experimental Protocol: Mono-N-Acylation of 2,6-Diaminohexadecane

This protocol describes the reaction of 2,6-diaminohexadecane with decanoyl chloride to form the target amide.

Materials:

-

2,6-Diaminohexadecane (hypothetical starting material)

-

Decanoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-diaminohexadecane (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve decanoyl chloride (0.9 eq to favor mono-acylation) in anhydrous DCM.

-

Add the decanoyl chloride solution dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel. Slow addition is critical to minimize di-acylation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification: The crude product, containing the desired mono-amide, unreacted diamine, and di-amide byproduct, is purified using silica gel column chromatography. A gradient elution system, starting with pure DCM and gradually increasing the polarity with methanol, is typically effective.

Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2,6-Diaminohexadecane | 256.49 | 1.0 |

| Decanoyl Chloride | 176.68 | 0.9 |

| Triethylamine | 101.19 | 1.1 |

| Dichloromethane | 84.93 | Solvent |

Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized Capramide, 2,6-diamino-n-hexadecyl-. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Expected Characterization Data

The following table summarizes the expected (hypothetical) data for the successful synthesis of N-(2,6-diaminohexadecyl)decanamide.

| Analysis | Expected Result | Interpretation |

| Yield | 40-60% | Typical yield for selective mono-acylation after purification. |

| Appearance | White to off-white waxy solid | Physical state at room temperature. |

| ¹H NMR | δ ~7.5-8.0 (br s, 1H, NH -CO), δ ~3.2-3.4 (m, 1H, CH -NHCO), δ ~2.2 (t, 2H, CH ₂-CO), δ ~1.2-1.6 (m, large, alkyl CH ₂), δ ~0.88 (t, 6H, terminal CH ₃) | Key proton signals corresponding to the amide, alpha-protons, and alkyl chains.[5] |

| ¹³C NMR | δ ~174 (C=O), δ ~50-55 (C-NH), δ ~40 (C-NH₂), δ ~37 (CH₂-CO), δ ~22-34 (alkyl CH₂), δ ~14 (CH₃) | Key carbon signals for the amide carbonyl, carbons attached to nitrogen, and alkyl chains. |

| MS (ESI+) | m/z = 412.44 [M+H]⁺ | Calculated exact mass for C₂₆H₅₅N₃O + H⁺. Confirms molecular weight. |

Workflow and Pathway Visualization

To clarify the relationships between the different stages of production and analysis, a graphical workflow is presented below.

Caption: Overall workflow from synthesis to final characterization.

As Capramide, 2,6-diamino-n-hexadecyl- is a novel compound, its interactions with biological signaling pathways have not been elucidated. Research into its potential as a cationic lipid would involve studying its interaction with cell membranes and endosomal escape pathways, which are critical for the intracellular delivery of genetic material.

Conclusion

This technical guide provides a comprehensive, albeit representative, framework for the synthesis and characterization of N-(2,6-diaminohexadecyl)decanamide. By following the detailed protocols for acylation, purification, and analytical characterization, researchers can produce and validate this novel cationic lipid. The provided workflows and data tables serve as a valuable resource for scientists in drug development and materials science, enabling further exploration of this compound's potential in advanced delivery systems.

References

- 1. The effect of polar headgroups and spacer length on the DNA transfection of cholesterol-based cationic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The headgroup evolution of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Technical Whitepaper: Physicochemical Properties and Inferred Characteristics of 2,6-diamino-n-hexadecyl-capramide (N-hexadecyl-L-lysinamide)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

2,6-diamino-n-hexadecyl-capramide is a cationic amphiphilic molecule. Its structure consists of a polar headgroup derived from L-lysine amide and a nonpolar hydrocarbon tail composed of a 16-carbon hexadecyl chain. This architecture classifies it as a lipoamino acid, a class of compounds with significant interest in drug delivery, gene transfection, and biomaterials due to their ability to self-assemble and interact with biological membranes.[1][2]

The core components are:

-

Polar Headgroup: L-lysinamide (2,6-diaminohexanamide), which contains two primary amine groups (α-amino and ε-amino). These groups are basic and will be protonated at physiological pH, conferring a positive charge to the headgroup.[3]

-

Nonpolar Tail: A 16-carbon (n-hexadecyl) saturated fatty acid chain, which is highly hydrophobic.

-

Linkage: A stable amide bond connects the carboxyl group of lysine to the hexadecylamine tail.

The combination of a cationic headgroup and a lipophilic tail suggests surfactant-like properties, including the potential to form micelles or liposomes in aqueous solutions and to integrate into lipid bilayers.

Physicochemical Properties

Quantitative experimental data for the target molecule is unavailable. The following table summarizes computed properties for the parent headgroup, L-Lysinamide, and provides estimates for the full molecule based on its structure.

| Property | L-Lysinamide (Headgroup)[4] | 2,6-diamino-n-hexadecyl-capramide (Inferred) | Data Source / Rationale |

| Molecular Formula | C₆H₁₅N₃O | C₂₂H₄₇N₃O | Calculated by adding the C₁₆H₃₂ moiety of the hexadecyl group to the lysinamide formula. |

| Molecular Weight | 145.20 g/mol | ~369.64 g/mol | Calculated by adding the mass of the hexadecyl group (less H₂O for amide bond formation) to the lysinamide mass. |

| XLogP3 (Lipophilicity) | -1.4 | ~6.0 - 7.0 | The addition of a C16 chain drastically increases lipophilicity. The value is an estimate based on similar lipids. |

| Charge at pH 7.4 | +1 to +2 | +1 to +2 | The α- and ε-amino groups of lysine (pKa ~9 and ~10.5 respectively) will be protonated, resulting in a net positive charge. |

| Solubility | High in water | Very low in water; Soluble in organic solvents | Expected to behave as an insoluble cationic lipid, forming dispersions or colloidal structures in water. |

| Melting Point | Not available | Expected to be a waxy solid at room temp. | Long-chain lipids are typically solids with melting points influenced by chain packing and headgroup interactions. |

General Experimental Protocols for Characterization

While specific protocols for this molecule are not published, the following methodologies are standard for characterizing novel lysine-based cationic lipids.[1]

Synthesis and Purification

A likely synthesis route involves the coupling of N-protected L-lysine with hexadecylamine using standard peptide coupling reagents (e.g., DCC/NHS or HATU), followed by deprotection of the amine groups.

-

Coupling: Dissolve Boc-protected L-lysine and a coupling agent in an anhydrous organic solvent like DMF.

-

Activation: Add an activating agent (e.g., NHS) and stir for 1 hour at 0°C.

-

Amidation: Add hexadecylamine to the solution and stir at room temperature for 24-48 hours.

-

Purification: Purify the protected product using column chromatography (silica gel).

-

Deprotection: Remove the Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Final Purification: Precipitate the final product, wash with a non-polar solvent (e.g., ether), and dry under vacuum.

Thermotropic Phase Behavior (Melting Point)

Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperature (Tm) of the lipid.

-

Sample Prep: Accurately weigh 1-2 mg of the lipid into an aluminum DSC pan.

-

Hydration: Add a small amount of buffer (e.g., PBS) to hydrate the lipid, and seal the pan.

-

Analysis: Heat and cool the sample at a controlled rate (e.g., 2°C/min) over a relevant temperature range (e.g., 10°C to 90°C).

-

Data Interpretation: The peak of the endothermic transition corresponds to the Tm.

Aggregation Properties (Critical Micelle Concentration - CMC)

The CMC can be determined using a fluorescent probe like pyrene.

-

Stock Solutions: Prepare a stock solution of the lipid in an appropriate organic solvent and a stock solution of pyrene in acetone.

-

Sample Preparation: Prepare a series of vials with increasing concentrations of the lipid in an aqueous buffer. Add a small aliquot of the pyrene stock to each vial, ensuring the final acetone concentration is <1%.

-

Equilibration: Allow the samples to equilibrate for several hours at a controlled temperature.

-

Fluorescence Measurement: Measure the fluorescence emission spectra (e.g., 350-450 nm) with an excitation wavelength of 334 nm.

-

Data Analysis: Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). Plot this ratio against the logarithm of the lipid concentration. The CMC is the concentration at which a sharp change in the slope of this plot occurs.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams illustrate the logical workflow for characterizing a novel amphiphile like 2,6-diamino-n-hexadecyl-capramide and its structure-function relationship.

Caption: Experimental workflow for synthesis and characterization of a novel lipoamino acid.

References

- 1. lysine-based-amino-functionalized-lipids-for-gene-transfection-3d-phase-behaviour-and-transfection-performance - Ask this paper | Bohrium [bohrium.com]

- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. L-Lysinamide | C6H15N3O | CID 439605 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of Ceramide-Like Molecules in Therapeutic Development: A Technical Guide

Disclaimer: The specific compound "Capramide, 2,6-diamino-n-hexadecyl-" does not correspond to a recognized or widely documented ceramide-like molecule in the existing scientific literature. Therefore, this technical guide will focus on the broader class of synthetic ceramide analogs, providing a comprehensive overview of their design, biological activities, and the experimental methodologies used to evaluate their potential as therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are integral components of the cell membrane and act as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] The diverse biological functions of ceramides have made them an attractive target for therapeutic intervention, particularly in oncology and dermatology. However, the inherent biophysical properties of natural ceramides, such as their high hydrophobicity and poor solubility, limit their direct therapeutic application. This has spurred the development of synthetic ceramide-like molecules, or ceramide analogs, designed to mimic the biological activities of natural ceramides while possessing improved physicochemical properties for better drug delivery and efficacy.[3]

Design and Synthesis of Ceramide-Like Molecules

The rational design of ceramide-like molecules involves modifications to the sphingosine backbone, the acyl chain, or both. These modifications aim to enhance solubility, increase bioavailability, and improve target specificity.

A common synthetic strategy involves the N-acylation of a modified sphingoid base. For example, novel ceramide analogs have been synthesized by acylating serinol, diethanolamine, or propanolamine with various fatty acids like myristic, palmitic, or oleic acid.[3] These modifications can significantly increase the water solubility of the resulting compounds by over 100-fold compared to natural ceramides.[3] Another approach involves introducing aromatic systems or sulfonamide and amide groups into the ceramide side chain or backbone to potentially increase anti-proliferative activity and stability.[4][5]

Biological Activities and Therapeutic Potential

Ceramide-like molecules have demonstrated significant potential in various therapeutic areas, most notably in cancer treatment and skin barrier repair.

Anti-Cancer Activity

A variety of anti-cancer drugs exert their effects by elevating endogenous ceramide levels, which in turn induces apoptosis in tumor cells.[3] Synthetic ceramide analogs have been developed to directly trigger these pro-apoptotic signaling pathways, bypassing the need for upstream signaling events that generate endogenous ceramide.[3] These analogs have been shown to induce apoptosis in a range of cancer cell lines, including neuroblastoma, glioma, medulloblastoma, and adenocarcinoma.[3] Notably, some analogs exhibit selective toxicity towards rapidly dividing cancer cells while sparing quiescent or differentiated cells.[3]

Skin Barrier Repair

In dermatology, ceramides are crucial for maintaining the integrity of the stratum corneum and its barrier function. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis.[6] Topical application of ceramide-containing formulations can help restore the skin barrier, reduce transepidermal water loss (TEWL), and improve skin hydration.[6] Ceramide-like molecules are being explored for their potential to offer enhanced skin penetration and efficacy in barrier repair formulations.

Quantitative Data on the Biological Effects of Ceramide Analogs

The following table summarizes quantitative data from studies on various ceramide analogs, highlighting their therapeutic potential.

| Ceramide Analog | Cell Line/Model | Effect | Quantitative Measurement |

| N-(2-hydroxy-1-(hydroxymethyl)ethyl)-palmitoylamide (C16-serinol) | Human neuroblastoma, glioma, medulloblastoma, and adenocarcinoma cells | Induction of apoptosis | Apoptosis induced within 60 minutes of incubation |

| Analog 315 | Primary Effusion Lymphoma (PEL) cell lines (BCBL-1 and BCP-1) | Increase in intracellular ceramides | 2.5- to 4.0-fold increase in total intracellular ceramides |

| Analog 403 | Primary Effusion Lymphoma (PEL) cell lines (BCBL-1 and BCP-1) | Increase in intracellular ceramides | 2.5- to 4.0-fold increase in total intracellular ceramides |

| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Increased nuclear accumulation of daunorubicin | 6- to 10-fold increase with 75 µM NPC 15437 for 1 h |

| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Decreased LD90 for etoposide | 4-fold decrease with 75 µM NPC 15437 |

| 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) | CH(R)C5 hamster ovary cells | Decreased LD50 for vincristine | 2.5-fold decrease with 75 µM NPC 15437 |

Experimental Protocols

Synthesis of a Ceramide Analog (Representative Example)

The synthesis of ceramide analogs often involves standard peptide coupling reactions. For instance, the synthesis of analog 315 was achieved through the following steps[4]:

-

Coupling Reaction: Boc-serine (N-(tert-butoxycarbonyl)-d-serine) is coupled with tetradecylamine.

-

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used as coupling reagents, with N-methyl-morpholine as a base.

-

Solvent: Tetrahydrofuran (THF) is used as the solvent.

-

Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the free amine.

-

Final Reaction: The resulting amine is reacted with salicylaldehyde in the presence of sodium hydroxide in methanol to produce the final analog 315.

In Vitro Apoptosis Assay

To assess the pro-apoptotic activity of ceramide analogs, the following protocol is commonly employed[3]:

-

Cell Culture: Human cancer cell lines (e.g., neuroblastoma, glioma) are cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of the ceramide analog for a specified duration (e.g., 60 minutes).

-

Apoptosis Detection: Apoptosis can be quantified using various methods, such as:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic/necrotic cells).

-

Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is measured using colorimetric or fluorometric substrates.

-

-

Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.

Signaling Pathways

Ceramides act as second messengers in a complex network of signaling pathways that regulate key cellular decisions. A simplified overview of a pro-apoptotic ceramide signaling pathway is depicted below.

Caption: A simplified diagram of a ceramide-mediated apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of novel ceramide-like molecules.

Caption: A typical experimental workflow for the development of ceramide-like molecules.

Conclusion

Ceramide-like molecules represent a promising class of therapeutic agents with potential applications in oncology, dermatology, and beyond. Their design allows for the circumvention of the limitations associated with natural ceramides, offering enhanced solubility, stability, and biological activity. Continued research into the synthesis of novel analogs and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of these molecules into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [Ceramide pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Understanding the Epidermal Barrier in Healthy and Compromised Skin: Clinically Relevant Information for the Dermatology Practitioner: Proceedings of an Expert Panel Roundtable Meeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,6-diamino-n-hexadecyl-capramide in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-diamino-n-hexadecyl-capramide in dimethyl sulfoxide (DMSO). Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines the predicted physicochemical properties based on its chemical structure, and provides detailed, adaptable experimental protocols for determining its solubility and stability profile.

Introduction to 2,6-diamino-n-hexadecyl-capramide and DMSO

2,6-diamino-n-hexadecyl-capramide is a complex organic molecule featuring a capramide (derived from decanoic acid) backbone, two amino groups, and a long n-hexadecyl (C16) alkyl chain. The presence of polar amino and amide functional groups suggests the potential for hydrogen bonding, while the long lipophilic alkyl chain will significantly influence its solubility in various solvents.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in pharmaceutical sciences for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1] Its high boiling point (189 °C) and miscibility with water make it a valuable solvent for creating stock solutions in drug discovery and for conducting stability studies.[1]

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of a compound in a given solvent.[2] The molecular structure of 2,6-diamino-n-hexadecyl-capramide possesses both polar (two primary amines and a secondary amide) and nonpolar (a C10 and a C16 alkyl chain) regions.

-

Polar Moieties: The two amino groups and the amide linkage are capable of forming hydrogen bonds, which generally favors solubility in polar solvents.[3][4][5]

-

Nonpolar Moiety: The long n-hexadecyl chain is highly lipophilic and will significantly decrease its solubility in polar, protic solvents like water. The solubility of amides in water decreases as the hydrocarbon portion of the molecule increases.[3]

-

Prediction in DMSO: DMSO is a polar aprotic solvent, meaning it has a high dielectric constant and polarity but does not readily donate protons for hydrogen bonding. It is an excellent solvent for many organic compounds, including those with both polar and nonpolar characteristics. It is therefore predicted that 2,6-diamino-n-hexadecyl-capramide will exhibit moderate to good solubility in DMSO.

A summary of predicted solubility in various solvent types is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2,6-diamino-n-hexadecyl-capramide

| Solvent Type | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol | Low | The long n-hexadecyl chain confers significant hydrophobicity, likely overcoming the solubilizing effects of the polar functional groups. |

| Polar Aprotic | DMSO, DMF | Moderate to High | DMSO is effective at solvating both polar and nonpolar parts of molecules, making it a suitable solvent for this compound. |

| Nonpolar | Hexane, Toluene | Moderate | The long alkyl chain will interact favorably with nonpolar solvents, but the polar head group may limit solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation solubility of 2,6-diamino-n-hexadecyl-capramide in DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

2,6-diamino-n-hexadecyl-capramide (solid)

-

Anhydrous DMSO (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2,6-diamino-n-hexadecyl-capramide to a series of vials.

-

Addition of Solvent: Add a known volume of DMSO to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with DMSO to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Data Presentation: The quantitative solubility data should be presented in a clear and structured format.

Table 2: Hypothetical Solubility Data for 2,6-diamino-n-hexadecyl-capramide in DMSO

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 25 | 55.8 | 0.141 |

| 37 | 72.3 | 0.183 |

Predicted Stability Profile and Degradation Pathways

Amides are generally stable functional groups.[6] However, the presence of two primary amino groups and the long alkyl chain may introduce some vulnerabilities. The stability of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution should be assessed under forced degradation conditions to identify potential degradation products and pathways.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally resistant to hydrolysis.[6] This would lead to the formation of 2,6-diaminohexanoic acid and n-hexadecylamine.

-

Oxidation: The primary amino groups could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution under various stress conditions, in line with ICH guidelines.[7][8]

Objective: To identify the degradation products and degradation pathways of 2,6-diamino-n-hexadecyl-capramide in a DMSO solution.

Materials:

-

Stock solution of 2,6-diamino-n-hexadecyl-capramide in DMSO (e.g., 1 mg/mL)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl in DMSO/water.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH in DMSO/water.

-

Oxidation: Mix the stock solution with an equal volume of 3% H2O2 in DMSO.

-

Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the stock solution to light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-MS method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and quantify any degradation products.

-

Perform peak purity analysis to ensure the chromatographic peak of the parent compound is not co-eluting with any degradants.

-

Data Presentation: The results of the forced degradation study should be summarized in a table.

Table 3: Hypothetical Forced Degradation Data for 2,6-diamino-n-hexadecyl-capramide in DMSO Solution

| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |

| 1 M HCl at 60°C | 24 | 92.5 | 147.1, 242.4 |

| 1 M NaOH at 60°C | 24 | 88.2 | 147.1, 242.4 |

| 3% H2O2 at RT | 24 | 95.1 | 413.3 |

| Thermal (60°C) | 24 | 98.7 | Not Detected |

| Photolytic | 24 | 96.4 | Not Detected |

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

In-depth Technical Guide: Theoretical Mechanism of Action for Capramide (2,6-diamino-n-hexadecylhexanamide)

Disclaimer: Extensive searches of scientific literature, chemical databases, and patent repositories did not yield any specific information for a compound identified as "Capramide" with the chemical structure "2,6-diamino-n-hexadecylhexanamide." The information required to construct a detailed technical guide on its mechanism of action, including quantitative data and experimental protocols, is not available in the public domain.

This suggests that "Capramide, 2,6-diamino-n-hexadecylhexanamide" may be one of the following:

-

A novel or proprietary compound currently under investigation and not yet disclosed in published literature.

-

A compound known by a different chemical name or internal code that is not publicly indexed.

-

A misnomer or an incorrect chemical name.

Consequently, it is not possible to provide a fact-based, in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for the specified compound. The core requirements of the request cannot be fulfilled without foundational scientific data.

To enable the creation of the requested content, it would be necessary to provide access to internal research documents, pre-publication data, patent applications, or alternative identifiers for the compound .

In Silico Modeling of Capramide and 2,6-diamino-n-hexadecyl- Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of "Capramide," identified for this guide as N,N-dimethyldecanamide , and a "2,6-diamino-n-hexadecyl-" containing molecule, exemplified by the potent Protein Kinase C (PKC) inhibitor 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437) . Due to the limited specific research on the in silico modeling of these exact molecules, this guide presents a representative, state-of-the-art workflow based on established methodologies for structurally similar and functionally related compounds.

Executive Summary

In silico modeling is an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to investigate molecular interactions, predict binding affinities, and elucidate mechanisms of action. This guide details the computational approaches for studying the interactions of two distinct chemical entities: a simple fatty acid amide (N,N-dimethyldecanamide) and a complex, biologically active molecule (NPC 15437). The methodologies covered include molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, providing a comprehensive framework for researchers to apply to their own investigations.

Introduction to the Molecules of Interest

N,N-dimethyldecanamide (Capramide)

N,N-dimethyldecanamide is a fatty acid amide with a simple chemical structure. While specific biological targets are not extensively documented in publicly available literature, its structural class is known to interact with various proteins, often through hydrophobic and van der Waals interactions within binding pockets. In silico modeling can be employed to predict potential protein targets and characterize the nature of these interactions.

2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)

NPC 15437 is a selective and reversible inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1] It has been shown to interact with the regulatory C1 domain of PKC.[2][3] Furthermore, NPC 15437 has been investigated as a modulator of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. Given its therapeutic potential, understanding its molecular interactions through in silico modeling is of significant interest.

Quantitative Data Summary

The following table summarizes the available quantitative data for NPC 15437. No specific quantitative binding data was found for N,N-dimethyldecanamide in the context of specific protein interactions.

| Compound | Target | Assay | Parameter | Value | Reference |

| NPC 15437 | Protein Kinase C (PKC) | Enzyme Inhibition Assay | IC50 | 19 µM | [1] |

| NPC 15437 | [3H]phorbol 12,13-dibutyrate (PDBu) binding to PKC | Radioligand Binding Assay | IC50 | 23 µM |

In Silico Modeling Workflow

The following diagram illustrates a general workflow for the in silico modeling of small molecule-protein interactions, which will be detailed in the subsequent sections.

Detailed Methodologies

Molecular Docking of NPC 15437 with the PKC C1 Domain

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given that NPC 15437 targets the C1 domain of PKC, a docking study would elucidate its binding mode.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the PKC C1 domain from the Protein Data Bank (PDB). If a crystal structure with a bound ligand similar to NPC 15437 is available, it can be used as a starting point.

-

Remove water molecules and other non-essential ions.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Define the binding site (grid box) based on the location of known ligands or using binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of NPC 15437 using a chemical drawing tool.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, Glide, GOLD).

-

Perform the docking of NPC 15437 into the defined binding site of the PKC C1 domain.

-

Generate a set of possible binding poses.

-

-

Analysis of Results:

-

Cluster the docking poses and rank them based on the scoring function.

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between NPC 15437 and the amino acid residues of the C1 domain.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the NPC 15437-PKC C1 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the complex and the dynamics of the interactions.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the hydrogen bonds and other interactions between NPC 15437 and the PKC C1 domain over time.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to estimate the binding affinity.

-

In Silico Modeling of N,N-dimethyldecanamide Interactions

For a molecule with no known specific target, a different in silico approach is required.

Experimental Protocol:

-

Reverse Docking/Target Prediction:

-

Use the 3D structure of N,N-dimethyldecanamide as a query in reverse docking servers (e.g., PharmMapper, idTarget).

-

These servers screen the ligand against a large library of protein structures to identify potential binding targets.

-

Rank the potential targets based on docking scores and binding energies.

-

-

Analysis of Potential Interactions:

-

For the top-ranked potential targets, perform more detailed molecular docking and MD simulations as described for NPC 15437 to validate the predicted interactions.

-

Analyze the nature of the binding, which for a fatty acid amide is likely to be dominated by hydrophobic and van der Waals forces.

-

Signaling Pathways and Logical Relationships

PKC Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway, which can be inhibited by NPC 15437.

P-glycoprotein Efflux Mechanism

The diagram below shows the logical relationship of P-glycoprotein mediated drug efflux, a process that can be modulated by compounds like NPC 15437.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the molecular interactions of N,N-dimethyldecanamide and the PKC inhibitor NPC 15437. By employing a combination of molecular docking, molecular dynamics simulations, and target prediction methods, researchers can gain valuable insights into the binding modes, affinities, and potential biological targets of these and similar molecules. The provided workflows and diagrams serve as a foundational framework for designing and executing in silico studies in the field of drug discovery and development. While the specific computational data for the exact molecules of interest may be limited, the principles and methodologies described herein are widely applicable and represent the current standard in the field.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,6-diamino-n-hexadecyl-capramide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific cytotoxicity of 2,6-diamino-n-hexadecyl-capramide is limited. The following guide provides a framework for its preliminary cytotoxicity screening based on general methodologies and data from a structurally related compound, NPC 15437. The experimental data presented is illustrative.

Introduction

2,6-diamino-n-hexadecyl-capramide belongs to a class of modified amino acid derivatives. A structurally similar compound, 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)-hexanamide (NPC 15437), has been investigated as a protein kinase C (PKC) inhibitor and a modulator of P-glycoprotein (Pgp)-mediated multidrug resistance in cancer cells[1]. Studies on NPC 15437 indicate that while it can enhance the efficacy of other chemotherapeutic agents, it exhibits inherent cytotoxicity at higher concentrations, inhibiting cancer cell colony formation[1]. This suggests that 2,6-diamino-n-hexadecyl-capramide may also possess cytotoxic properties that warrant investigation.

This technical guide outlines a standard approach for the preliminary in vitro cytotoxicity screening of 2,6-diamino-n-hexadecyl-capramide, providing detailed experimental protocols and data presentation formats.

Data Presentation: Illustrative Cytotoxicity Data

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which the compound shows a biological effect, such as the half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such data.

Table 1: Illustrative Cytotoxicity of 2,6-diamino-n-hexadecyl-capramide against various cell lines.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 85.3 |

| A549 (Human Lung Carcinoma) | MTT | 48 | 112.1 |

| HeLa (Human Cervical Cancer) | LDH | 48 | 95.7 |

| Jurkat (Human T-cell Leukemia) | Apoptosis (Annexin V/PI) | 24 | 65.2 |

Experimental Protocols

The following are detailed protocols for common preliminary cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability[2][3][4][5][6][7]. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment[4][6].

-

Compound Treatment: Prepare a stock solution of 2,6-diamino-n-hexadecyl-capramide in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C[3].

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[3][4].

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader[5]. The amount of color produced is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, an indicator of cytotoxicity[8][9][10][11][12].

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The LDH in the supernatant will catalyze the conversion of a tetrazolium salt into a colored formazan product[11].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[11]. The amount of color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14][15][16]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with 2,6-diamino-n-hexadecyl-capramide as described previously.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes[13].

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the LDH cytotoxicity assay.

Caption: Workflow of the Annexin V/PI apoptosis assay.

Potential Signaling Pathway

Given that the related compound NPC 15437 is a protein kinase C (PKC) inhibitor, a potential mechanism of cytotoxicity for 2,6-diamino-n-hexadecyl-capramide could involve the modulation of PKC-mediated signaling pathways that are crucial for cell survival and proliferation.

Caption: Potential mechanism of cytotoxicity via PKC inhibition.

References

- 1. Evaluation of 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)- hexanamide (NPC 15437), a protein kinase C inhibitor, as a modulator of P-glycoprotein-mediated resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Methodological & Application

Application Notes and Protocols for Capramide, 2,6-diamino-n-hexadecyl- (NPC 15437) as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capramide, 2,6-diamino-n-hexadecyl-, chemically known as 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide and commonly referred to as NPC 15437, is a potent and selective inhibitor of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and membrane transport. Dysregulation of PKC signaling is implicated in various diseases, notably cancer. NPC 15437 exerts its inhibitory effect by interacting with the regulatory C1 domain of PKC, acting as a competitive inhibitor with respect to the binding of diacylglycerol and phorbol esters. This document provides detailed application notes and experimental protocols for the utilization of NPC 15437 as a PKC inhibitor in research and drug development settings.

Data Presentation

Inhibitory Activity of NPC 15437 against Protein Kinase C

| Parameter | Value | Target | Comments | Reference |

| IC₅₀ | 19 µM | Protein Kinase C (from rat brain) | Concentration required for 50% inhibition of PKC activity. | [1] |

| Kᵢ | 5 µM | Phorbol 12-myristate 13-acetate (PMA) binding | Competitive inhibition with respect to the phorbol ester activator. | [1] |

| Kᵢ | 12 µM | Phosphatidylserine (PS) binding | Competitive inhibition with respect to the phospholipid co-factor. | [1] |

| Selectivity | No inhibition observed | cAMP-dependent protein kinase A (PKA) | Demonstrates selectivity for PKC over other common protein kinases. | [1] |

| Selectivity | No inhibition observed | Calcium/calmodulin-dependent myosin light chain kinase (MLCK) | Demonstrates selectivity for PKC over other common protein kinases. | [1] |

Signaling Pathway

The following diagram illustrates the canonical Protein Kinase C signaling pathway and the point of inhibition by NPC 15437.

Caption: PKC signaling pathway and inhibition by NPC 15437.

Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay (Radiometric)

This protocol describes a method to determine the inhibitory potential of NPC 15437 on PKC activity using a radiometric assay, which measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Caption: Workflow for in vitro radiometric PKC inhibition assay.

-

Purified Protein Kinase C (e.g., from rat brain or recombinant)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

NPC 15437 (stock solution in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 1 µg/mL Diacylglycerol

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

100 µM ATP (cold)

-

75 mM Phosphoric Acid

-

P81 Phosphocellulose paper

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Prepare Reagent Mix: For each reaction, prepare a master mix containing assay buffer, PKC enzyme, and substrate.

-

Inhibitor Preparation: Serially dilute NPC 15437 in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO control.

-

Pre-incubation: In a microcentrifuge tube, add 10 µL of the diluted NPC 15437 or DMSO control to 30 µL of the reagent mix. Pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP and cold ATP (final concentration of ATP to be optimized, e.g., 10 µM). The final reaction volume is 50 µL.

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).

-

Washing: Immediately immerse the P81 papers in a beaker containing 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.

-

Quantification: Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NPC 15437 relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Soft Agar Colony Formation Assay

This assay assesses the effect of NPC 15437 on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Caption: Workflow for soft agar colony formation assay.

-

Cancer cell line known to express PKC (e.g., MCF-7, CH(R)C5)

-

Complete cell culture medium

-

Agarose (low melting point)

-

6-well plates

-

NPC 15437 (stock solution in DMSO)

-

Crystal Violet staining solution (0.005% in methanol)

-

Phosphate Buffered Saline (PBS)

-

Prepare Bottom Agar Layer:

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Prepare a 2x concentrated complete medium.

-

Mix equal volumes of the 1.2% agarose (melted and cooled to 40°C) and the 2x medium to obtain a 0.6% agar medium.

-

Dispense 1.5 mL of the 0.6% agar medium into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare Top Agar Layer with Cells:

-

Trypsinize and count the cells. Prepare a single-cell suspension in complete medium.

-

Prepare a 0.6% agarose solution as described above.

-

In a sterile tube, mix the cell suspension with the 0.6% agar medium and complete medium to achieve a final agar concentration of 0.3% and a cell density of 5,000-10,000 cells/mL.

-

Add NPC 15437 to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a DMSO vehicle control.

-

-

Plating:

-

Carefully layer 1 mL of the cell-containing top agar mixture onto the solidified bottom agar layer in each well.

-

Allow the top layer to solidify at room temperature for 20-30 minutes.

-

-

Incubation and Feeding:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-3 weeks.

-

Every 3-4 days, add 200 µL of fresh complete medium containing the respective concentrations of NPC 15437 or DMSO to each well to prevent drying and replenish the inhibitor.

-

-

Staining and Counting:

-

After 2-3 weeks, add 100 µL of 0.05% crystal violet solution to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells gently with PBS.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope.

-

-

Data Analysis:

-

Calculate the average number of colonies for each treatment condition.

-

Express the results as a percentage of the colony formation in the DMSO control.

-

Flow Cytometry Assay for Daunorubicin Accumulation

This protocol is designed to assess the effect of NPC 15437 on the intracellular accumulation of the chemotherapeutic drug daunorubicin in P-glycoprotein (Pgp)-expressing cancer cells. Increased intracellular daunorubicin, which is naturally fluorescent, indicates inhibition of Pgp-mediated drug efflux, a process that can be modulated by PKC.

-

Pgp-expressing cancer cell line (e.g., MCF-7/Adria or CH(R)C5)

-

Complete cell culture medium

-

Daunorubicin

-

NPC 15437 (stock solution in DMSO)

-

PBS

-

Flow cytometer

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Treatment: Pre-treat the cells with NPC 15437 at a final concentration of 75 µM (or a range of concentrations) in complete medium for 1 hour at 37°C. Include a DMSO vehicle control.

-

Daunorubicin Loading: Add daunorubicin to the medium to a final concentration of 5 µM and incubate for an additional 1 hour at 37°C.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Trypsinize the cells and resuspend them in 1 mL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the daunorubicin fluorescence in the appropriate channel (e.g., PE or FL2 channel, typically around 575-585 nm).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

-

Calculate the fold increase in daunorubicin accumulation in NPC 15437-treated cells compared to the DMSO control.

-

Conclusion

Capramide, 2,6-diamino-n-hexadecyl- (NPC 15437) is a valuable research tool for investigating the roles of Protein Kinase C in various cellular and disease models. The protocols provided herein offer standardized methods for characterizing its inhibitory activity and cellular effects. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation times, for their specific cell lines and assay systems. Careful adherence to these protocols will enable the generation of robust and reproducible data for advancing our understanding of PKC signaling and its therapeutic potential.

References

protocol for treating cancer cell lines with 2,6-diamino-n-hexadecyl-capramide

Application Note & Protocol

Topic: Protocol for Treating Cancer Cell Lines with 2,6-diamino-n-hexadecyl-capramide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide-containing compounds represent a diverse class of molecules with significant therapeutic potential, including anticancer activity. Their structural features allow for various molecular interactions, making them interesting candidates for drug development. 2,6-diamino-n-hexadecyl-capramide is a lipophilic molecule characterized by a long hexadecyl carbon chain, suggesting potential interactions with cellular membrane components or intracellular hydrophobic pockets. Its diamino-capramide head group provides sites for hydrogen bonding, which may be critical for target engagement.

This document provides a comprehensive set of protocols for the initial in vitro evaluation of 2,6-diamino-n-hexadecyl-capramide as a potential anticancer agent. The described experimental workflow is designed to assess its cytotoxicity, determine its half-maximal inhibitory concentration (IC50), and investigate its preliminary mechanism of action by analyzing its effects on apoptosis and cell cycle progression.

Materials and Reagents

2.1 Cell Lines

-

Human breast adenocarcinoma cell line (e.g., MCF-7)

-

Human colon carcinoma cell line (e.g., HCT116)

-

Human lung carcinoma cell line (e.g., A549)

-

Non-cancerous human cell line for control (e.g., MCF-10A or primary fibroblasts)

2.2 Reagents

-

2,6-diamino-n-hexadecyl-capramide (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

Ethanol (70%, ice-cold)

-

Protein lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin D1, anti-p21, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

2.3 Equipment

-

Laminar flow hood

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

-

96-well and 6-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

-

Flow cytometer

-

Western blot electrophoresis and transfer system

-

Chemiluminescence imaging system

Experimental Workflow

The overall strategy involves a tiered approach, starting with a broad cytotoxicity screening to determine the effective concentration range, followed by more detailed mechanistic studies.

Experimental Protocols

4.1 Preparation of Compound Stock Solution

-

Due to its predicted lipophilic nature, 2,6-diamino-n-hexadecyl-capramide should be dissolved in a suitable organic solvent.

-

Weigh out 10 mg of the compound.

-

Dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

4.2 Cell Viability (MTT) Assay for IC50 Determination

-

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of the compound in complete medium (e.g., from 0.1 µM to 100 µM).

-

Replace the medium in each well with 100 µL of the medium containing the compound dilutions. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

-

Incubate for 48 or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.3 Apoptosis Analysis by Annexin V/PI Staining

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples immediately using a flow cytometer.

4.4 Cell Cycle Analysis by PI Staining

-

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Treat cells in 6-well plates as described in the apoptosis protocol (Section 4.3).

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

4.5 Western Blot Analysis

-

This technique is used to detect changes in the expression of specific proteins involved in apoptosis or cell cycle regulation.

-

Treat cells in 6-well plates with the compound at the desired concentrations and time points.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against cleaved Caspase-3, PARP, Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of 2,6-diamino-n-hexadecyl-capramide

| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |

|---|---|---|

| MCF-7 | 48 | Enter Data |

| HCT116 | 48 | Enter Data |

| A549 | 48 | Enter Data |

| MCF-10A | 48 | Enter Data |

| MCF-7 | 72 | Enter Data |

| HCT116 | 72 | Enter Data |

| A549 | 72 | Enter Data |

| MCF-10A | 72 | Enter Data |

Table 2: Apoptosis Assay Results (% of Cell Population)

| Treatment | Concentration | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |

|---|---|---|---|---|---|

| Vehicle Control | 0.1% DMSO | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 0.5x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 1x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 2x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

Table 3: Cell Cycle Analysis (% of Cell Population)

| Treatment | Concentration | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 |

|---|---|---|---|---|---|

| Vehicle Control | 0.1% DMSO | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 0.5x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 1x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

| Compound | 2x IC50 | Enter Data | Enter Data | Enter Data | Enter Data |

Hypothetical Signaling Pathway for Investigation

Based on the results from the cell-based assays, a potential mechanism of action can be explored. For instance, if the compound induces apoptosis, investigating the intrinsic apoptosis pathway would be a logical next step. Western blotting could be used to probe key proteins in this cascade.

Application Notes and Protocols: Capramide, 2,6-diamino-n-hexadecyl- in Lipid Bilayer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capramide, 2,6-diamino-n-hexadecyl-, is a synthetic cationic lipopeptide with a structure that suggests significant interaction with biological membranes. Its amphipathic nature, comprising a hydrophobic hexadecyl tail and a hydrophilic diaminocaproic acid headgroup, makes it a molecule of interest for studies involving lipid bilayers. This document provides detailed application notes and experimental protocols for investigating the effects of Capramide, 2,6-diamino-n-hexadecyl-, on model lipid membranes. The information is targeted towards researchers in biophysics, membrane biology, and drug development who are exploring the mechanisms of membrane-active agents.

While specific experimental data for Capramide, 2,6-diamino-n-hexadecyl-, is not extensively available in public literature, the protocols and data presented here are based on studies of analogous short, cationic antimicrobial lipopeptides. These analogues, such as C16-KKK and other C16-lipopeptides, share key structural features and are expected to exhibit similar biophysical behaviors.

Principle of Action

Capramide, 2,6-diamino-n-hexadecyl-, is anticipated to interact with lipid bilayers primarily through electrostatic and hydrophobic interactions. The positively charged amino groups are expected to facilitate initial binding to negatively charged lipid headgroups, which are abundant in bacterial membranes. Following this initial association, the hexadecyl tail can insert into the hydrophobic core of the lipid bilayer. This insertion can lead to a variety of effects on the membrane's structure and function, including pore formation, membrane thinning, and disruption of the lipid packing, ultimately leading to increased membrane permeability.[1][2]

Applications in Lipid Bilayer Studies

-

Antimicrobial Research: Investigating the compound's ability to disrupt bacterial membrane models to understand its potential as an antimicrobial agent.

-

Drug Delivery: Studying its capacity to increase membrane permeability for the potential delivery of therapeutic molecules across cellular barriers.

-

Biophysical Studies: Characterizing the fundamental interactions between lipopeptides and lipid bilayers to elucidate mechanisms of membrane disruption.

-

Membrane Protein Function: Exploring how alterations in the lipid bilayer environment caused by the lipopeptide can modulate the function of membrane-embedded proteins.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on lipopeptides analogous to Capramide, 2,6-diamino-n-hexadecyl-. These data illustrate the typical effects of such compounds on lipid bilayer properties.

Table 1: Effect of an Analogous C16-Lipopeptide (C16-KKK) on Bacterial Model Membrane Properties (Molecular Dynamics Simulation Data) [2]

| Lipopeptide Concentration (mol%) | Area per Lipid (Ų) | Bilayer Order Parameter (SCD) | Bilayer Thickness (Å) | Water Permeation |

| 0 | 65.4 ± 0.2 | 0.45 ± 0.01 | 40.2 ± 0.3 | Low |

| 10 | 62.1 ± 0.3 | 0.49 ± 0.01 | 41.5 ± 0.4 | Low |

| 25 | 68.9 ± 0.5 | 0.42 ± 0.02 | 38.1 ± 0.5 | Moderate |

| 40 | 75.3 ± 0.7 | 0.38 ± 0.02 | 36.5 ± 0.6 | High |

Table 2: Atomic Force Microscopy (AFM) Data on Membrane Thinning Induced by Various Antimicrobial Peptides [3][4]

| Peptide | Lipid Bilayer Composition | Bilayer Thinning (Å) |

| Magainin 2 | DMPC | ~2.0 |

| BP100 | DMPC | ~2.0 |

| Gramicidin S | DMPC | ~1.0 |

| PGLa/Magainin 2 (1:1) | DMPC | ~1.0 |

Experimental Protocols

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)

This protocol describes the formation of a supported lipid bilayer on a mica substrate, a common method for preparing model membranes for AFM studies.[3][5][6][7][8]

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) or other desired lipids

-

Chloroform

-

Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4)

-

Mica discs

-

Small unilamellar vesicles (SUVs) preparation equipment (e.g., extruder or sonicator)

Procedure:

-

Lipid Film Preparation: Dissolve the desired lipids in chloroform to achieve the desired molar ratio (e.g., 3:1 POPC:POPS for a bacterial membrane mimic). Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Vesicle Formation: Hydrate the lipid film with Tris buffer to a final lipid concentration of 1-5 mg/mL. Vortex the suspension to form multilamellar vesicles (MLVs).

-

SUV Preparation: To form small unilamellar vesicles (SUVs), subject the MLV suspension to either probe sonication on ice or extrusion through a polycarbonate membrane with a pore size of 50-100 nm.

-

SLB Formation on Mica: Cleave a mica disc to expose a fresh, atomically flat surface. Immediately deposit a 100 µL drop of the SUV suspension onto the mica surface. Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow the vesicles to fuse and form a continuous bilayer.

-

Rinsing: Gently rinse the surface with excess Tris buffer to remove unfused vesicles. The SLB is now ready for AFM imaging.

Protocol 2: AFM Imaging of Lipopeptide-Induced Membrane Disruption

This protocol details how to use AFM to visualize the effects of Capramide, 2,6-diamino-n-hexadecyl- on a pre-formed SLB.[1][9][10][11]

Materials:

-

Prepared SLB on mica

-

Capramide, 2,6-diamino-n-hexadecyl- stock solution in buffer

-

AFM instrument with a liquid cell

-

AFM cantilevers suitable for imaging in liquid

Procedure:

-